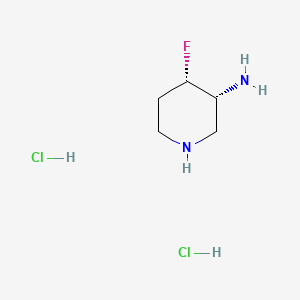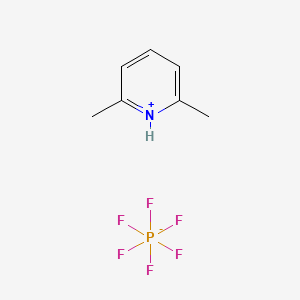
2,6-Lutidine hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Lutidine hexafluorophosphate is a chemical compound derived from 2,6-lutidine, a dimethyl-substituted derivative of pyridine. It is known for its applications in organic synthesis, particularly as a non-nucleophilic base. The hexafluorophosphate anion enhances the stability and solubility of the compound in various solvents.
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Lutidine hexafluorophosphate can be synthesized by reacting 2,6-lutidine with hexafluorophosphoric acid. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane. The process involves the protonation of 2,6-lutidine followed by the formation of the hexafluorophosphate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
化学反应分析
Types of Reactions: 2,6-Lutidine hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-diformylpyridine.
Substitution: It participates in nucleophilic substitution reactions due to the presence of the hexafluorophosphate anion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild conditions.
Major Products:
Oxidation: The major product is 2,6-diformylpyridine.
Substitution: The products vary depending on the substituent introduced, such as alkylated or acylated derivatives of 2,6-lutidine.
科学研究应用
2,6-Lutidine hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a base in organic synthesis, particularly in the formation of silyl ethers and other protective groups.
Biology: It serves as a reagent in the synthesis of biologically active molecules, including peptides and nucleotides.
Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 2,6-lutidine hexafluorophosphate involves its role as a non-nucleophilic base. It stabilizes reaction intermediates and facilitates the formation of desired products by deprotonating substrates without participating in nucleophilic attacks. The hexafluorophosphate anion enhances the solubility and stability of the compound, making it effective in various reaction conditions.
相似化合物的比较
2,4-Lutidine: Another dimethyl-substituted pyridine with different steric and electronic properties.
3,5-Lutidine: A positional isomer of 2,6-lutidine with distinct reactivity.
Pyridine: The parent compound with a simpler structure and higher nucleophilicity.
Uniqueness: 2,6-Lutidine hexafluorophosphate is unique due to its steric hindrance and non-nucleophilic nature, making it an ideal base for reactions requiring minimal interference. The hexafluorophosphate anion further enhances its stability and solubility, distinguishing it from other similar compounds.
属性
分子式 |
C7H10F6NP |
|---|---|
分子量 |
253.12 g/mol |
IUPAC 名称 |
2,6-dimethylpyridin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C7H9N.F6P/c1-6-4-3-5-7(2)8-6;1-7(2,3,4,5)6/h3-5H,1-2H3;/q;-1/p+1 |
InChI 键 |
JIMJZUPQEMNBEQ-UHFFFAOYSA-O |
规范 SMILES |
CC1=[NH+]C(=CC=C1)C.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


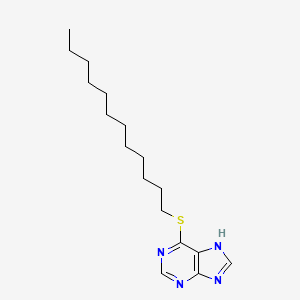
![4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14006111.png)
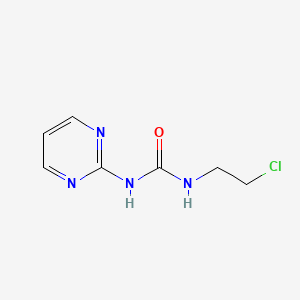
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14006121.png)
![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)
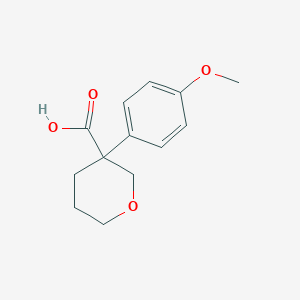

![8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B14006138.png)
![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)
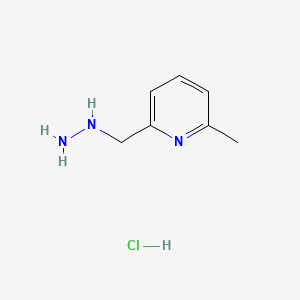
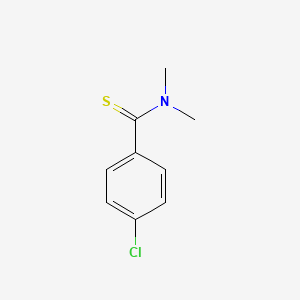
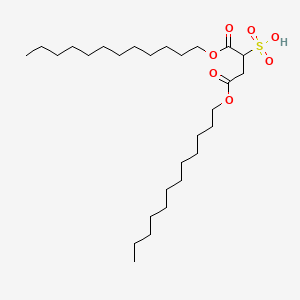
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)
